7-Chloro-5-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-fluoroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of chlorine and fluorine atoms in the 7th and 5th positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically includes the following steps:
Formation of the Precursor: The precursor is synthesized by reacting an aryl ketone with hydroxylamine to form an oxime.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rhodium (III), and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the 5th position can be displaced by nucleophiles, leading to the formation of substituted isoquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and liquid ammonia.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.
Major Products:
Nucleophilic Substitution: Products include various substituted isoquinolines.
Cross-Coupling Reactions: Products include complex organic molecules with diverse functional groups.
Scientific Research Applications
7-Chloro-5-fluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is used in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, in biological systems, it may inhibit certain enzymes, leading to antimicrobial or anticancer effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 7-Chloroisoquinoline
- 5,7-Difluoroisoquinoline
Comparison: 7-Chloro-5-fluoroisoquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms in its structure. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various applications .
Properties
IUPAC Name |
7-chloro-5-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUPMNNRVSRBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.